2-(Dimethylamino)benzamide
Description
2-(Dimethylamino)benzamide (CAS: 6526-66-5), also known as N,N-dimethyl-2-aminobenzamide, is a benzamide derivative with a dimethylamino (-N(CH₃)₂) substituent at the ortho position of the benzene ring (Figure 1). Its molecular formula is C₉H₁₂N₂O, and it is characterized by a planar benzamide core with electron-donating dimethylamino groups, which influence its solubility, reactivity, and biological interactions.
Properties
CAS No. |
56042-77-4 |
|---|---|
Molecular Formula |
C9H12N2O |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
2-(dimethylamino)benzamide |
InChI |
InChI=1S/C9H12N2O/c1-11(2)8-6-4-3-5-7(8)9(10)12/h3-6H,1-2H3,(H2,10,12) |
InChI Key |
KTAOWCOLDQWGHV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC=C1C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Benzamide Derivatives
Structural Analogues
2-Acetamidobenzamide
- Structure: Features an acetamide (-NHCOCH₃) group at the 2-position instead of dimethylamino.
- Properties: Reduced basicity compared to 2-(dimethylamino)benzamide due to the absence of a tertiary amine. This lowers solubility in polar solvents but enhances stability in acidic conditions.
- Applications : Primarily used in crystallography studies and as a model compound for hydrogen-bonded networks .
N-(9,10-Dioxoanthracen-1-yl)-2-methylbenzamide
- Structure: Incorporates a bulky anthraquinone moiety and a methyl group at the 2-position.
- Properties: The extended aromatic system increases lipophilicity, making it suitable for metal-catalyzed C-H bond functionalization reactions. The methyl group sterically hinders certain interactions compared to the dimethylamino group in this compound .
3,4-Dichloro-N-[2-(dimethylamino)cyclohexyl]-N-isopropyl-benzamide
- Structure: A complex derivative with chlorine substituents, a cyclohexyl-dimethylamino group, and an isopropyl chain.
- Properties: Enhanced receptor binding affinity due to halogenation and conformational rigidity. The dimethylamino group here acts as a hydrogen bond acceptor, similar to this compound, but the chloro substituents confer higher metabolic stability .
Pharmacologically Active Analogues
Nitazoxanide
- Structure : 2-Acetyloxy-N-(5-nitro-2-thiazolyl)benzamide.
- Properties: The nitro-thiazole group confers antiparasitic activity by inhibiting pyruvate:ferredoxin oxidoreductase (PFOR). Unlike this compound, its efficacy relies on redox-active nitro groups rather than amine-mediated interactions .
- Applications : FDA-approved for treating Cryptosporidium and Giardia infections.
N-(Benzimidazol-1-yl methyl)-benzamide Derivatives
- Structure : Benzimidazole rings linked via methylene to the benzamide core.
- Properties: Compounds like 3a (2-chloromethyl-substituted) exhibit potent anti-inflammatory and analgesic activity (IC₅₀ < 100 µM) due to dual inhibition of COX-2 and cytokine pathways. The dimethylamino group in this compound is absent here, reducing basicity but enhancing aromatic stacking .
Application-Specific Comparisons
Key Findings and Implications
Electronic Effects: The dimethylamino group in this compound enhances solubility in polar solvents (e.g., logP = 1.2) compared to methyl or acetamide substituents, which are more lipophilic.
Biological Activity: Nitazoxanide’s nitro-thiazole group is critical for antiparasitic action, whereas this compound’s amine group may favor kinase or receptor binding.
Synthetic Utility: Bulky substituents (e.g., anthraquinone) limit reactivity in small-molecule synthesis but enable applications in catalysis .
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